Macrocyclic Scaffold Rarity: Berchemolide Belongs to a Structurally Constrained Natural Product Class of Only ~10 Known Members, Limiting Comparator Availability and Enhancing Its Value as a Research Standard
Berchemolide possesses a 22-membered dimeric dilactone macrocyclic skeleton that is among the rarest natural product architectures reported. As explicitly stated in the primary isolation and characterization literature, only approximately ten compounds bearing this unique scaffold have been described across all plant sources to date [1]. In the foundational study by Peng et al. (2019), berchemolide was co-isolated alongside four other macrocyclic glycosides—schoenopolide A (1), schoenopolide B (2), schoenopolide C (3), and clemoarmanoside B (5)—each differing from berchemolide in specific aromatic acyl substitution patterns, glycosylation sites, or ring-attached functionalities [1]. In a separate investigation of Clematis armandii, berchemolide (3) was co-isolated with clemoarmanosides A (1) and B (2) and clemochinenoside B (4), further confirming its recurrent occurrence yet structurally discrete identity within the class [2]. For any researcher requiring a verified macrocyclic glycoside standard with a known substitution pattern, berchemolide is one of fewer than ten available authenticated structures.
| Evidence Dimension | Number of known natural products sharing the 22-membered dimeric dilactone macrocyclic skeleton |
|---|---|
| Target Compound Data | 1 of ~10 known compounds (berchemolide) |
| Comparator Or Baseline | ~10 total reported macrocyclic glycosides with this skeleton (including clemoarmanosides A–B, clemochinenosides A–D, schoenopolides A–C, and berchemolide) |
| Quantified Difference | Berchemolide represents approximately 10% of the known chemical space for this scaffold class; each of the ~10 members carries a unique substitution pattern not interchangeable with others |
| Conditions | Compilation of isolation reports across Berchemia racemosa, Clematis armandii, Clematis chinensis, Clematis hexapetala, and Schoenoplectus tabernaemontani |
Why This Matters
The extremely limited number of available macrocyclic glycoside reference compounds makes berchemolide an irreplaceable standard for any study involving this scaffold; substitution with a non-macrocyclic or differently substituted analog fundamentally changes the chemical entity under investigation.
- [1] Peng D, Lin X, Jiang L, Huang J, Zeng G, Deng X, Zhou Y. Five macrocyclic glycosides from Schoenoplectus tabernaemontani. Natural Product Research. 2019;33(4):427-434. doi:10.1080/14786419.2018.1455195 View Source
- [2] Yan L, Yang S, Zou Z, Luo X, Xu L. Two New Macrocyclic Compounds from the Stems of Clematis armandii. Heterocycles. 2006;68(9):1917-1924. doi:10.3987/com-06-10787 View Source
